![molecular formula C25H32BrN5O B4362338 [3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B4362338.png)
[3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Overview
Description
[3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a unique combination of a triazole ring, an adamantyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Piperazine: The final step involves coupling the triazole-adamantyl intermediate with 4-(4-methylbenzyl)piperazine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Reagents such as EDCI, DCC (dicyclohexylcarbodiimide), and bases like triethylamine are frequently employed.
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Coupling Reactions: New derivatives with extended piperazine frameworks.
Scientific Research Applications
[3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the adamantyl and piperazine groups.
4-(4-methylbenzyl)piperazine: Contains the piperazine moiety but lacks the triazole and adamantyl groups.
Uniqueness
[3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its combination of a triazole ring, an adamantyl group, and a piperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(3-bromo-1,2,4-triazol-1-yl)-1-adamantyl]-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32BrN5O/c1-18-2-4-19(5-3-18)15-29-6-8-30(9-7-29)22(32)24-11-20-10-21(12-24)14-25(13-20,16-24)31-17-27-23(26)28-31/h2-5,17,20-21H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODWKPVNCFRBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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